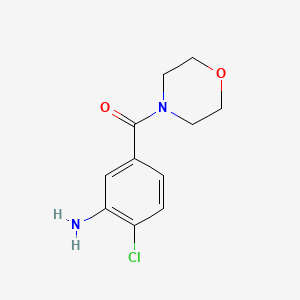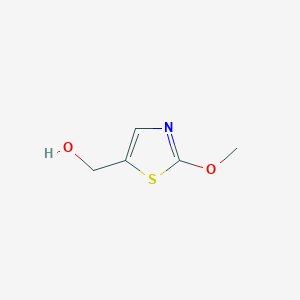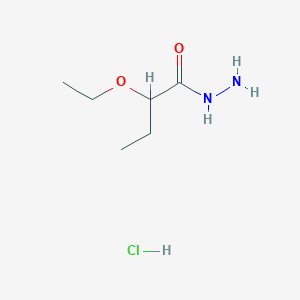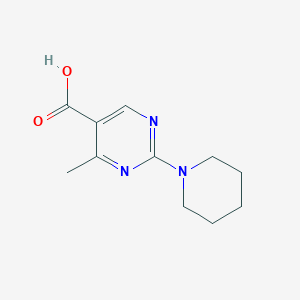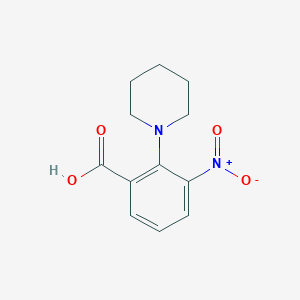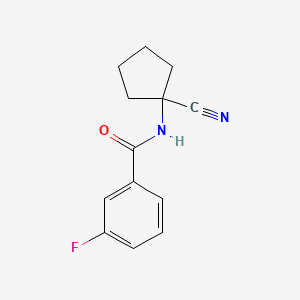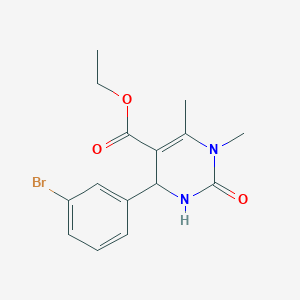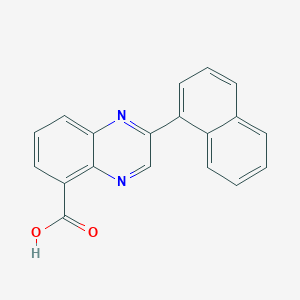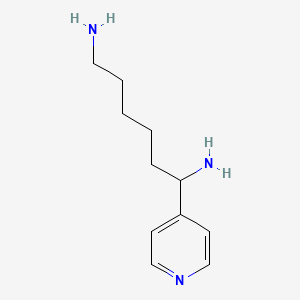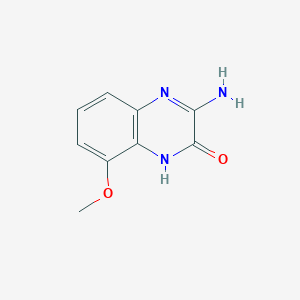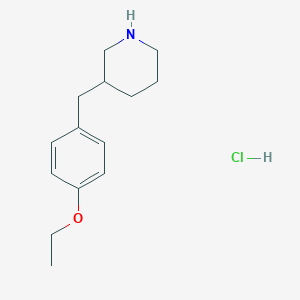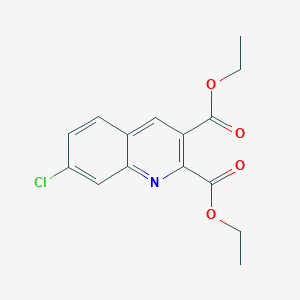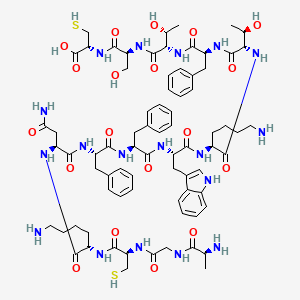
Dihydrosomatostatin
Overview
Description
Dihydrosomatostatin is a reduced form of somatostatin, a peptide hormone that regulates the endocrine system and inhibits the release of several other hormones. It is a synthetic analog of somatostatin, which is naturally occurring in the human body and plays a crucial role in various physiological processes, including the inhibition of growth hormone release, insulin, and glucagon secretion .
Mechanism of Action
Target of Action
Dihydrosomatostatin, like somatostatin, primarily targets the somatostatin receptors (SSTRs), which are G protein-coupled transmembrane receptors . These receptors play a crucial role in regulating the endocrine system . They are secreted by the D cells of the islets to inhibit the release of insulin and glucagon .
Mode of Action
This compound interacts with its targets, the somatostatin receptors, by inhibiting adenylyl cyclase upon activation . This inhibition leads to a decrease in intracellular cyclic AMP and Ca2+, and a receptor-linked distal effect on exocytosis, thereby blocking cell secretion .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It plays a significant role in the regulation of metabolic pathways, particularly those involving glucose metabolism . By inhibiting the release of insulin and glucagon, it can modulate the glucose-induced decrease in K+ permeability (P K) .
Pharmacokinetics
It is known that somatostatin and its analogs have a very long half-life in the body due to their lipophilic nature and their ability to bioaccumulate in adipose tissue . The tumor residence time of somatostatin analogs has been reported to be significantly longer than that of somatostatin itself .
Result of Action
The primary result of this compound’s action is the inhibition of insulin and glucagon release, leading to a disruption in glucose-induced stimulus-secretion coupling . This can result in a decrease in the incidence of spike activity and a hyperpolarization effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, endocrine-disrupting chemicals (EDCs) can interfere with its action by disrupting hormone action . Additionally, the presence of other molecules in the environment, such as glucose, can modulate the effects of this compound .
Biochemical Analysis
Biochemical Properties
Dihydrosomatostatin is known for its ability to inhibit the release of several hormones, including insulin and glucagon. It interacts with specific receptors on the surface of target cells, leading to a cascade of biochemical reactions. The primary enzymes and proteins involved in these interactions include somatostatin receptors, G-proteins, and adenylate cyclase. The binding of this compound to its receptors inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing hormone secretion .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those in the endocrine system. It inhibits the secretion of insulin and glucagon from pancreatic cells, thereby regulating blood glucose levels. Additionally, this compound affects cell signaling pathways by modulating the activity of G-proteins and adenylate cyclase. This modulation leads to changes in gene expression and cellular metabolism, ultimately influencing cell function .
Molecular Mechanism
At the molecular level, this compound binds to somatostatin receptors on the cell surface. This binding activates inhibitory G-proteins, which in turn inhibit adenylate cyclase. The inhibition of adenylate cyclase reduces the production of cyclic AMP, a key secondary messenger in cellular signaling. This reduction in cyclic AMP levels leads to decreased hormone secretion and altered gene expression. Additionally, this compound may interact with other biomolecules, such as ion channels and phosphatases, to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been observed to result in sustained inhibition of hormone secretion and alterations in cellular function. These effects are particularly evident in in vitro studies using isolated pancreatic cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits hormone secretion without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including hypoglycemia and impaired glucose tolerance. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, influencing the levels of cyclic AMP and other metabolites. These interactions can affect metabolic flux and alter the concentrations of key metabolites, ultimately impacting cellular energy balance and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to specific transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments. The distribution of this compound is influenced by factors such as tissue perfusion, receptor density, and binding affinity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. It is primarily found in the cytoplasm and on the cell membrane, where it interacts with somatostatin receptors and other biomolecules. The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper function and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrosomatostatin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions . The peptide chain is elongated step-by-step, and the final product is cleaved from the resin using trifluoroacetic acid, which also removes the side-chain protecting groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydrosomatostatin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound to somatostatin using potassium ferricyanide .
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is used to oxidize this compound to somatostatin.
Reduction: Reducing agents like sodium borohydride can be used to reduce somatostatin to this compound.
Substitution: Various amino acid substitutions can be made during the synthesis process to create analogs of this compound.
Major Products Formed
The major product formed from the oxidation of this compound is somatostatin. Other products depend on the specific substitutions made during synthesis .
Scientific Research Applications
Dihydrosomatostatin has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Somatostatin: The natural form of the hormone, which has similar inhibitory effects on hormone secretion.
Octreotide: A long-acting analog of somatostatin used clinically to treat acromegaly and gastroenteropancreatic endocrine tumors.
Lanreotide: Another somatostatin analog used for similar therapeutic purposes.
Uniqueness
Dihydrosomatostatin is unique due to its reduced form, which may offer different pharmacokinetic properties and receptor binding affinities compared to somatostatin and its other analogs . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-ATOGVRKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193961 | |
| Record name | Dihydrosomatostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1639.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40958-31-4 | |
| Record name | Dihydrosomatostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosomatostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


